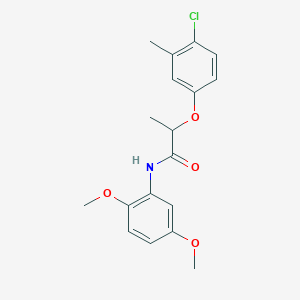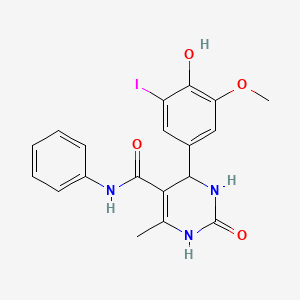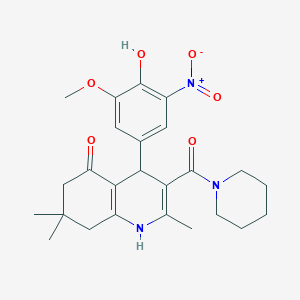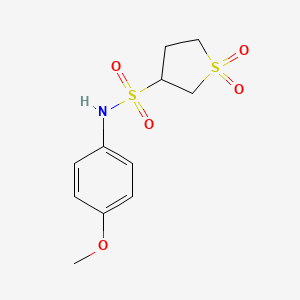
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide
Vue d'ensemble
Description
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide, also known as GW0742, is a synthetic compound that belongs to a class of drugs called selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. It has been shown to have potential therapeutic applications in the treatment of metabolic disorders, cardiovascular diseases, and cancer.
Applications De Recherche Scientifique
Bioactive Constituents and Chymotrypsin Inhibitory Activity
Research on bioactive constituents from natural sources, such as the study on Jolyna laminarioides by Atta-ur-Rahman et al. (1997), identified compounds like methyl 2-[propanamide-2'-methoxycarbonyl] benzoate exhibiting chymotrypsin inhibitory activity. This suggests that structurally similar compounds could be explored for their potential as enzyme inhibitors and their bioactive properties against bacteria and fungi Atta-ur-Rahman et al., 1997.
Src Kinase Activity Inhibition
The optimization of analogues for inhibiting Src kinase activity, as studied by Boschelli et al. (2001), indicates the therapeutic potential of structurally related compounds in cancer treatment. The design of specific inhibitors can lead to effective treatments by targeting Src-mediated cell proliferation Boschelli et al., 2001.
Crystal Structure Analysis
Crystal structure determination of related compounds, like the 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid studied by Kennard et al. (1982), helps in understanding the molecular configuration and the potential interactions with biological targets. Such insights are crucial for the design of new molecules with desired biological activities Kennard et al., 1982.
Selective Methoxy Ether Cleavage and Acylation
The selective modification of phenolic compounds, as demonstrated by Adogla et al. (2012) in their work on 2,6-dimethoxyphenol, highlights a methodology for synthesizing ortho-acylated catechols. This process can be applied to create derivatives of the original compound with potential applications in supramolecular chemistry, as precursors of pesticides, and in the development of flavors and fragrances Adogla et al., 2012.
Drug Metabolism and α₁-Adrenoceptors Antagonism
The study on the design and synthesis of DDPH analogs for α₁-adrenoceptor antagonism by Xi et al. (2011) reflects the significance of structural modifications to improve drug properties. By altering specific functional groups, researchers can enhance the therapeutic efficacy and duration of action of compounds Xi et al., 2011.
Propriétés
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-dimethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO4/c1-11-9-14(5-7-15(11)19)24-12(2)18(21)20-16-10-13(22-3)6-8-17(16)23-4/h5-10,12H,1-4H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTHMWNVVGTRPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-benzyl-1-{[1-(4-nitrobenzoyl)-4-piperidinyl]carbonyl}piperidine](/img/structure/B4057528.png)
![dimethyl 7-(4-chlorophenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d][1,3]thiazole-5,6-dicarboxylate](/img/structure/B4057534.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(4-methoxyphenyl)propanamide](/img/structure/B4057537.png)
![N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-N-(3-phenylprop-2-yn-1-yl)prop-2-en-1-amine](/img/structure/B4057539.png)
![4-[4-(2-phenyl-4-quinazolinyl)phenyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4057547.png)
acetate](/img/structure/B4057555.png)

![N-(tert-butyl)-N'-ethyl-6-[(6-propoxy-3-pyridazinyl)oxy]-1,3,5-triazine-2,4-diamine](/img/structure/B4057563.png)
![4-(5-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B4057565.png)

![N-(3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}phenyl)benzamide](/img/structure/B4057587.png)
![4-[6-methyl-2-(4-methyl-1-piperidinyl)-5-nitro-4-pyrimidinyl]morpholine](/img/structure/B4057595.png)
![N-(3,4-dimethoxybenzyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-phenylbutyl]propanamide](/img/structure/B4057625.png)
